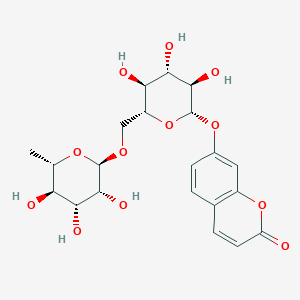
Umbelliferone 7-O-Rutinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umbelliferone 7-O-Rutinoside is a naturally occurring coumarin derivative found in various plants. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This compound is a glycoside of umbelliferone, where the umbelliferone molecule is linked to a rutinoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Umbelliferone 7-O-Rutinoside typically involves the glycosylation of umbelliferone. One common method is the enzymatic glycosylation using glycosyltransferases. For instance, uridine diphosphate glycosyltransferase from Bacillus licheniformis can be used to catalyze the transfer of a sugar moiety to umbelliferone . The reaction conditions often include an aqueous medium, a suitable buffer, and controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound in large quantities. For example, Escherichia coli can be genetically modified to express the necessary enzymes for the biosynthesis of this compound . This method allows for scalable production with high yields.
Chemical Reactions Analysis
Types of Reactions
Umbelliferone 7-O-Rutinoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives.
Scientific Research Applications
Umbelliferone 7-O-Rutinoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives.
Biology: The compound is studied for its role in plant metabolism and defense mechanisms.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and antimicrobial properties
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Umbelliferone 7-O-Rutinoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: The parent compound, known for its similar pharmacological properties.
Esculetin: Another coumarin derivative with potent antioxidant and anti-inflammatory activities.
Herniaria: A related compound with antimicrobial properties.
Uniqueness
Umbelliferone 7-O-Rutinoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, umbelliferone . This structural modification also contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C21H26O12 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C21H26O12/c1-8-14(23)16(25)18(27)20(30-8)29-7-12-15(24)17(26)19(28)21(33-12)31-10-4-2-9-3-5-13(22)32-11(9)6-10/h2-6,8,12,14-21,23-28H,7H2,1H3/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1 |
InChI Key |
YHDXKMHPOOQARK-NHYAYHNCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


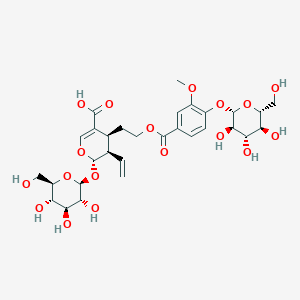
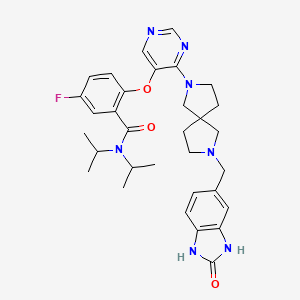
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
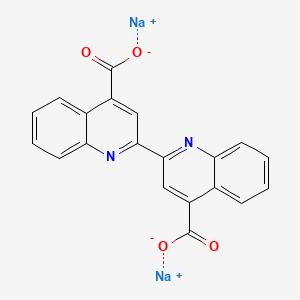
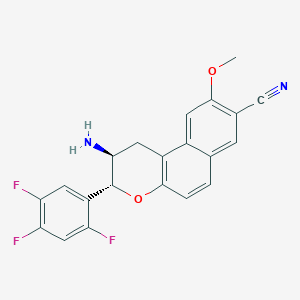
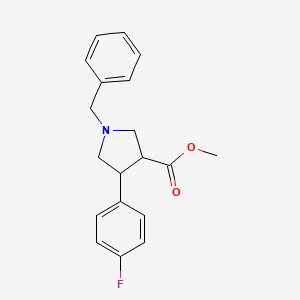
![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
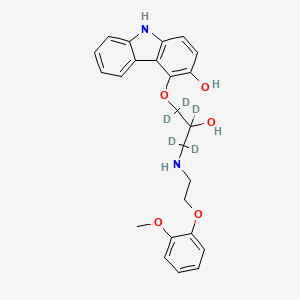
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
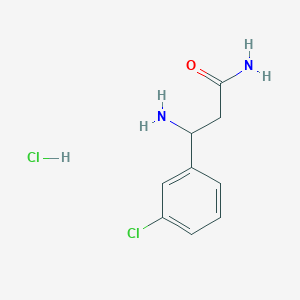
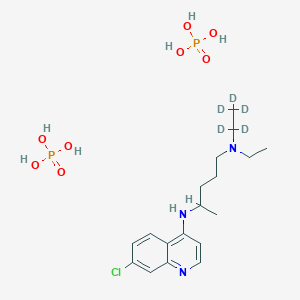
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
